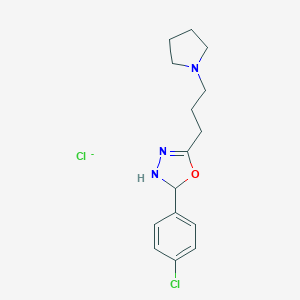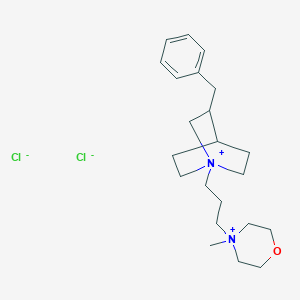
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride, also known as BMQ, is a quaternary ammonium compound that has been developed for its potential use as a therapeutic agent. BMQ has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. It has been shown to have antitumor effects in several cancer cell lines, including breast, colon, and lung cancer. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Mechanism Of Action
The exact mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, which is often dysregulated in cancer.
Biochemical And Physiological Effects
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1beta (IL-1beta). 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to reduce the production of prostaglandins, which are mediators of inflammation. In addition, 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to reduce tumor growth and induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have antitumor effects in several cancer cell lines and anti-inflammatory and analgesic effects in animal models of inflammation and pain. However, one limitation of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and pain. Another direction is to study the mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride in more detail to better understand its biological effects. Additionally, further studies are needed to investigate the potential toxicity of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride and its safety profile in humans.
Synthesis Methods
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride can be synthesized through a multi-step process starting with the reaction of 1-benzylpiperidine with 3-chloro-1-propanol to form 3-(benzylpiperidin-1-yl)propan-1-ol. This intermediate is then reacted with 4-methylmorpholine to form 3-(4-methylmorpholin-3-yl)propyl benzylpiperidinium chloride. Finally, quinuclidine is added to this intermediate to form 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride.
properties
CAS RN |
19869-65-9 |
|---|---|
Product Name |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
Molecular Formula |
C22H36Cl2N2O |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[3-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)propyl]-4-methylmorpholin-4-ium;dichloride |
InChI |
InChI=1S/C22H36N2O.2ClH/c1-23(14-16-25-17-15-23)10-5-11-24-12-8-21(9-13-24)22(19-24)18-20-6-3-2-4-7-20;;/h2-4,6-7,21-22H,5,8-19H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
YOMDDGUROMEYOQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
synonyms |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




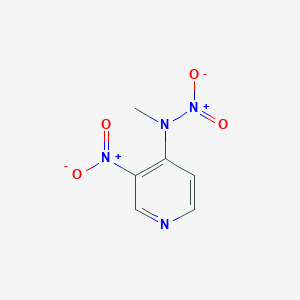
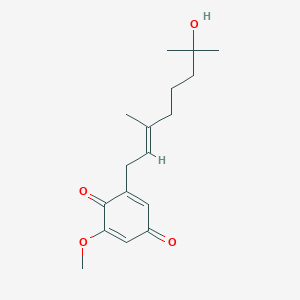
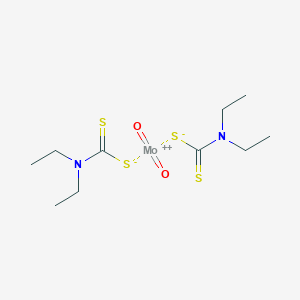
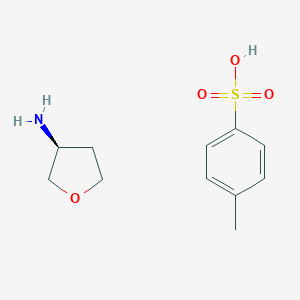
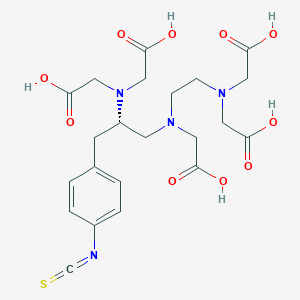
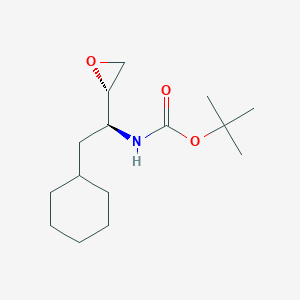
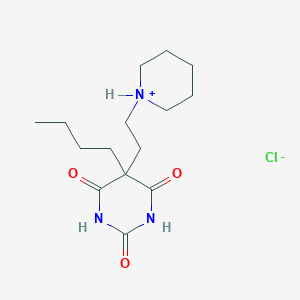
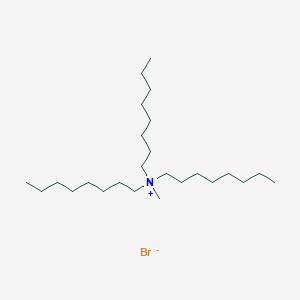
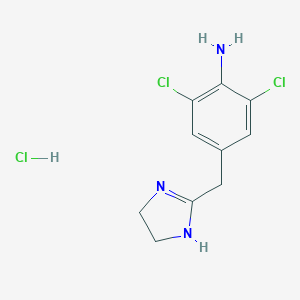
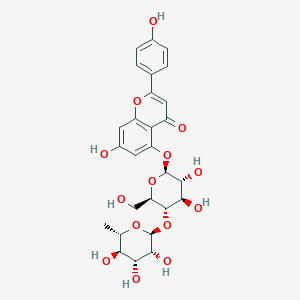
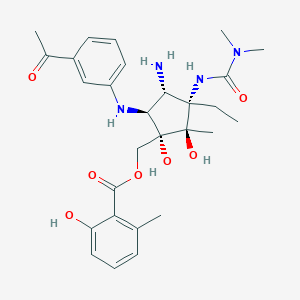
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
